molecular formula C34H52NOPS B6290258 [S(R)]-N-[(R)-[2-(dicyclohexylphosphanyl)phenyl](4-(t-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-61-0

[S(R)]-N-[(R)-[2-(dicyclohexylphosphanyl)phenyl](4-(t-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290258
CAS RN: 2565792-61-0
M. Wt: 553.8 g/mol
InChI Key: BGZCIYSCOUYFFV-FOEBFOTMSA-N
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Description

[S(R)]-N-[(R)-[2-(dicyclohexylphosphanyl)phenyl](4-(t-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C34H52NOPS and its molecular weight is 553.8 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(R)-[2-(dicyclohexylphosphanyl)phenyl](4-(t-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% is 553.35072345 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(R)-[2-(dicyclohexylphosphanyl)phenyl](4-(t-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(R)-[2-(dicyclohexylphosphanyl)phenyl](4-(t-butyl)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

A study by Qian et al. (2015) described a practical and efficient synthesis of a novel PPAR α/γ dual agonist using a chiral auxiliary closely related to the target compound, highlighting the importance of such compounds in achieving stereoselective synthesis which is crucial for the development of pharmaceuticals with desired activity and reduced side effects (Qian et al., 2015).

Condensation Reactions

Research conducted by Garst et al. (2006) explored the condensation reactions of ketones or aldehydes with sulfones, leading to a variety of products. This study underscores the versatility of sulfones (chemically similar to the target compound) in organic synthesis, providing pathways to complex molecules with potential applications in material science and drug development (Garst et al., 2006).

Polymer Science

Liaw et al. (2000) synthesized new soluble polyamides from a monomer bearing a pendent tert-butylcyclohexylidene group, prepared in steps involving compounds with functionalities similar to the target compound. These polyamides were characterized by good solubility and thermal stability, showcasing the application of such compounds in creating high-performance polymers with potential uses in electronics, coatings, and aerospace industries (Liaw et al., 2000).

Material Properties Enhancement

Another application is found in the work by Liaw et al. (2007), who developed novel polyamides with excellent optical transparency, low dielectric constants, and light color. These materials, derived from bulky alicyclic diamine containing a trifluoromethyl group, similar in complexity to the target compound, offer significant benefits for engineering plastic and photoelectric materials due to their enhanced properties (Liaw et al., 2007).

properties

IUPAC Name

(R)-N-[(R)-(4-tert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-25,28-29,32H,8-13,16-19H2,1-7H3/t32-,38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZCIYSCOUYFFV-FOEBFOTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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